2,3,4,5,6-pentafluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Overview
Description
2,3,4,5,6-pentafluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H7F5N2O2S and its molecular weight is 374.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.01483945 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Probes Sensing
Research on benzothiazole derivatives, similar to 2,3,4,5,6-pentafluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, has shown applications in fluorescent probes for sensing various substances. For example, benzothiazole analogues have been developed for sensing magnesium and zinc cations, with high sensitivity to pH changes in certain ranges, suggesting potential in biochemical sensing and imaging applications (Tanaka et al., 2001).
Crystal Structure Analysis
The crystal structure of related compounds, such as benzamide-pentafluorobenzoic acid cocrystals, has been analyzed, revealing centrosymmetric hexameric supermolecules. These structures, formed through hydrogen bonds, suggest potential applications in materials science for understanding molecular interactions and designing new materials (Jankowski et al., 2006).
Development of Liquid Crystals
Benzothiazole derivatives have been used to develop calamitic liquid crystals, with variations in their alkanoyloxy chain length affecting their mesomorphic properties. This research indicates potential applications in liquid crystal displays and other electro-optical devices (Ha et al., 2010).
Corrosion Inhibition
Studies on benzothiazole derivatives have shown their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These compounds can adsorb onto surfaces, offering a protective layer against corrosion, suggesting their use in industrial applications, particularly in environments with corrosive agents (Hu et al., 2016).
Antimicrobial and Antitumor Properties
Research into benzothiazole derivatives has revealed some compounds with significant antimicrobial and antitumor activities. These findings indicate potential applications in pharmaceuticals for the treatment of various diseases (Patel et al., 2011).
Electro-Optical Properties
The synthesis of aromatic polyamides and polyimides bearing benzothiazole units has demonstrated applications in the field of electro-optics. These materials exhibit reversible electrochemical oxidation and could be used in electronic and photonic devices (Hsiao et al., 2015).
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F5N2O2S/c1-24-5-2-3-6-7(4-5)25-15(21-6)22-14(23)8-9(16)11(18)13(20)12(19)10(8)17/h2-4H,1H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAQYHASKZLIGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F5N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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